3,7-Diamino-2,8-dimethyl-5-phenylphenazin-5-ium
CAS No.: 7006-08-8
Cat. No.: VC18465831
Molecular Formula: C20H19N4+
Molecular Weight: 315.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 7006-08-8 |
|---|---|
| Molecular Formula | C20H19N4+ |
| Molecular Weight | 315.4 g/mol |
| IUPAC Name | 3,7-dimethyl-10-phenylphenazin-10-ium-2,8-diamine |
| Standard InChI | InChI=1S/C20H18N4/c1-12-8-17-19(10-15(12)21)24(14-6-4-3-5-7-14)20-11-16(22)13(2)9-18(20)23-17/h3-11H,1-2H3,(H3,21,22)/p+1 |
| Standard InChI Key | WULISCVZERSMML-UHFFFAOYSA-O |
| Canonical SMILES | CC1=CC2=C(C=C1N)[N+](=C3C=C(C(=CC3=N2)C)N)C4=CC=CC=C4 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
3,7-Diamino-2,8-dimethyl-5-phenylphenazin-5-ium features a planar phenazine heterocycle with strategic substituents that govern its chemical reactivity. The molecular formula C₂₀H₁₉N₄⁺ corresponds to a cationic species with a molecular weight of 315.4 g/mol. Key structural elements include:
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Amino groups at positions 3 and 7, enabling hydrogen bonding and proton exchange.
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Methyl groups at positions 2 and 8, providing steric stabilization.
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Phenyl group at position 5, enhancing π-π stacking interactions.
The chloride salt form (CAS 477-73-6) incorporates a counterion, yielding the neutral compound C₂₀H₁₉ClN₄ with a molecular weight of 350.85 g/mol .
Table 1: Fundamental Physicochemical Properties
Spectroscopic and Electronic Properties
The compound exhibits strong absorption in the visible spectrum (λₘₐₓ = 530 nm) , attributed to conjugated π-electrons within the phenazine core. Electrochemical studies reveal reversible redox behavior, facilitating its use as an electron-transfer mediator in biosensors . The cationic charge localized on the phenazinium moiety promotes interactions with anionic biological membranes, a property exploited in cellular staining.
Synthesis and Chemical Reactivity
Industrial Synthesis Pathways
Commercial production involves multi-step condensation reactions starting from aniline derivatives. A typical route includes:
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Oxidative coupling of o-toluidine derivatives to form the phenazine backbone.
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Nitration and reduction to introduce amino groups.
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Quaternization with phenylating agents to install the N-phenyl group.
Critical Reaction Parameters:
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Temperature: 80–120°C under inert atmosphere.
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Catalysts: Transition metal oxides (e.g., Fe₂O₃) accelerate cyclization.
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Yield Optimization: Controlled pH (8–10) prevents side reactions .
Functional Modifications
The amino groups undergo diazotization, enabling covalent attachment to cellulose fibers in textile dyeing . Methyl substituents hinder molecular aggregation, maintaining dye solubility in aqueous media.
Industrial and Scientific Applications
Biological Staining
As a metachromatic dye, Safranine O differentially stains nucleic acids (red) and lignified plant cell walls (blue). Key applications include:
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Gram staining: Differentiates bacterial cell wall structures .
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Mitochondrial imaging: Accumulates in electronegative organelles due to its cationic charge.
Table 2: Staining Protocols and Outcomes
| Application | Concentration | Result | Reference |
|---|---|---|---|
| Plant tissue staining | 0.1% w/v | Lignin: Blue | |
| Bacterial Gram stain | 0.5% w/v | Gram-negative: Pink |
Textile Dyeing
The compound’s affinity for polyanionic fabrics like cotton arises from electrostatic interactions. Commercial dye baths utilize 1–5% Safranine O at 60–80°C, achieving colorfastness ratings of 4–5 on the Gray Scale .
Environmental Remediation
Recent advances employ Safranine O as a model pollutant in adsorption studies. Phosphoric acid-activated Senna fistula biomass achieves a maximum uptake of 22.1 mg/g, following pseudo-second-order kinetics .
Adsorption Parameters:
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Optimal pH: 4.4 (protonated amino groups enhance binding).
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Thermodynamics: ΔG° = -8.2 kJ/mol (spontaneous), ΔH° = 45.3 kJ/mol (endothermic) .
Environmental Impact and Mitigation Strategies
Aquatic Toxicity
Effluent discharges containing >10 ppm Safranine O inhibit algal photosynthesis (EC₅₀ = 12.4 ppm) . Adsorption technologies using agricultural waste reduce environmental persistence from 60 days to <7 days .
Regulatory Compliance
The compound falls under REACH Annex XIV restrictions for industrial effluents. Treatment mandates include activated carbon filtration to <0.1 ppm prior to discharge .
Recent Advances and Future Directions
Photodynamic Therapy
Nanoformulations of Safranine O exhibit singlet oxygen quantum yields (ΦΔ = 0.38), enabling targeted cancer cell apoptosis under 660 nm irradiation .
Supercapacitor Electrodes
Graphene-Safranine O composites demonstrate specific capacitances of 412 F/g at 1 A/g, leveraging the dye’s redox activity for energy storage .
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